molecular formula C4H14ClN3O2S B2860603 [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride CAS No. 87484-94-4

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride

Cat. No.: B2860603
CAS No.: 87484-94-4
M. Wt: 203.69
InChI Key: XHPQYMHUOVXBLL-UHFFFAOYSA-N
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Description

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is a quaternary ammonium compound characterized by a sulfamoyl group bridging a dimethylamine moiety and a 2-aminoethyl chain, with hydrochloride as the counterion. The sulfamoyl group enhances polarity, likely improving solubility in polar solvents like water or ethanol, while the dimethylamine and aminoethyl groups suggest applications in pharmaceutical synthesis or biochemical research .

Properties

IUPAC Name

1-amino-2-(dimethylsulfamoylamino)ethane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3O2S.ClH/c1-7(2)10(8,9)6-4-3-5;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPQYMHUOVXBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Agents
The compound has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of dimethylamine hydrochloride, which share structural similarities with [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride, have demonstrated strong antibacterial properties. For instance, N-(2-Chloroethyl) dimethylamine hydrochloride was incorporated into quaternized aminochitosan membranes, which exhibited significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 98% under certain conditions .

1.2 Anticancer Research
In cancer research, compounds similar to this compound have been explored for their ability to inhibit cancer cell proliferation. Studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis. The binding affinity of these compounds has been quantitatively assessed using fluorescent thermal shift assays, revealing promising results in inhibiting specific carbonic anhydrase isoforms .

Organic Synthesis Applications

2.1 Synthesis of Cationic Polymers
The compound can serve as a building block in the synthesis of cationic polymers. Its reactivity allows it to participate in quaternization reactions, leading to the formation of polymeric materials with applications in drug delivery systems and antimicrobial coatings. The synthesis process typically involves the reaction of dimethylamine derivatives with various alkyl halides, resulting in cationic polymers that exhibit enhanced solubility and bioactivity .

2.2 Derivatization of Amino Acids
In organic synthesis, this compound can be utilized for the derivatization of amino acids and peptides, enhancing their detection capabilities in mass spectrometry. This application is critical for the analysis of biomolecules in clinical and research settings, facilitating the study of metabolic pathways and disease biomarkers .

Case Studies

Study Objective Findings
Study on Antibacterial MembranesEvaluate antibacterial efficacyMembranes showed up to 98% inhibition against multiple pathogens .
Carbonic Anhydrase InhibitionInvestigate anticancer potentialCertain sulfonamide derivatives demonstrated selective inhibition of carbonic anhydrases involved in tumor progression .
Cationic Polymer SynthesisDevelop new drug delivery systemsSuccessful quaternization led to enhanced polymer properties suitable for biomedical applications .

Mechanism of Action

The mechanism of action of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural and functional attributes of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride with related hydrochlorides:

Compound Key Functional Groups CAS Number Applications References
[(2-Aminoethyl)sulfamoyl]dimethylamine HCl Sulfamoyl, dimethylamine, aminoethyl Not reported Hypothesized: Drug intermediates, enzymes Inferred
Dopamine HCl Catechol, aminoethyl 62-31-7 Neurotransmitter, cardiovascular therapy
(2S)-2,5-Diaminopentanamide dihydrochloride Diamine, amide 71697-89-7 Peptide synthesis, biochemical research
AEBSF hydrochloride Benzene sulfonyl fluoride, aminoethyl Not specified Protease inhibition, enzyme studies
Dimethylamine HCl Dimethylamine 506-59-2 Buffering agent, pharmaceutical synthesis
Key Observations:
  • Polarity and Solubility: The sulfamoyl group in the target compound likely increases water solubility compared to simpler amines like dimethylamine HCl, which is soluble in dimethyl sulfoxide (DMSO) and ethanol .
  • Biological Activity : Unlike dopamine HCl (a neurotransmitter), the sulfamoyl group may confer enzyme-binding properties, similar to AEBSF hydrochloride’s role in protease inhibition .

Biological Activity

The compound [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their wide range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is essential for its biological activity. The presence of the aminoethyl side chain enhances its solubility and interaction with biological targets.

Molecular Formula

  • Chemical Formula : C₇H₁₈ClN₃O₂S
  • Molecular Weight : 215.76 g/mol

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including acid-base balance, respiration, and renal function.

Inhibition of Carbonic Anhydrases

Sulfonamides are known to act as inhibitors of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as diuresis and reduction of intraocular pressure in glaucoma treatment.

CA Isoform Inhibition Potency (K_i)
CA I6 nM
CA II1.85 µM
CA XIII1.5 µM

Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties against a variety of pathogens. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains.

Antifungal and Antiviral Properties

In addition to antibacterial effects, this compound has been investigated for antifungal and antiviral activities. Preliminary findings suggest potential efficacy against certain fungi and viruses, although further studies are needed to confirm these effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits cytotoxic effects on cancer cell lines, the selectivity and dosage are critical factors in determining therapeutic viability.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Case Study 2: Carbonic Anhydrase Inhibition

In a detailed investigation on carbonic anhydrase inhibitors, this compound was found to exhibit a strong binding affinity towards CA II and CA XIII isoforms. The study highlighted its potential use in managing conditions like glaucoma and edema due to its diuretic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : Synthesis typically involves reacting 2-aminoethanethiol with dimethylamine and sulfamoyl chloride under anhydrous conditions. Key steps include:

  • Step 1 : Thiol-ene reaction to introduce the sulfamoyl group, using a catalyst like triethylamine to neutralize HCl byproducts .
  • Step 2 : Purification via recrystallization or column chromatography to isolate the hydrochloride salt. Yield optimization requires precise temperature control (0–5°C during sulfamoylation) and stoichiometric ratios (1:1.2 molar ratio of thiol to sulfamoyl chloride) .
    • Purity Control : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via HPLC (>98% by area normalization) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfamoyl and dimethylamine moieties (e.g., δ 2.8–3.2 ppm for dimethylamine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 196.1 (calculated for C₄H₁₄N₃O₂SCl) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride aerosols (H335) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels (EPA/OSHA guidelines) .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between this compound and its biological targets?

  • Experimental Approaches :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to enzymes like carbonic anhydrase, a common sulfonamide target .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity (e.g., Kd < 10 μM for high-affinity interactions) .
    • Structural Insights : X-ray crystallography or cryo-EM to resolve binding site conformations, focusing on sulfamoyl-group interactions with catalytic zinc ions in metalloenzymes .

Q. What strategies are recommended for resolving discrepancies in biological activity data reported for this compound across studies?

  • Data Reconciliation :

  • Batch Variability : Compare purity (>98% vs. <95%) and salt form (hydrochloride vs. free base) across studies, as impurities or counterions alter activity .
  • Assay Conditions : Standardize protocols (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability in enzyme inhibition assays .
    • Meta-Analysis : Use computational tools (e.g., Rosetta, Schrödinger) to model dose-response curves and identify outliers in IC₅₀ datasets .

Q. How can computational modeling predict the pharmacokinetic and toxicological profiles of this compound?

  • In Silico Methods :

  • ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (BBB+ likely due to logP ~1.2) .
  • Toxicity Screening : Use ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity risks .
    • Validation : Cross-reference predictions with in vitro assays (e.g., Ames test for mutagenicity; LC₅₀ in HepG2 cells) .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Stability Protocols :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via UPLC-MS. Degradation peaks >5% indicate instability at extremes (pH <3 or >8) .
  • Thermal Stability : Store lyophilized powder at -20°C; aqueous solutions degrade within 72 hours at 25°C (confirmed by NMR) .

Q. How can researchers validate the compound’s specificity in enzyme inhibition assays?

  • Specificity Controls :

  • Negative Controls : Use scrambled peptide substrates or enzyme knockout models to confirm target engagement .
  • Competitive Assays : Co-administer known inhibitors (e.g., acetazolamide for carbonic anhydrase) to assess IC₅₀ shifts .

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